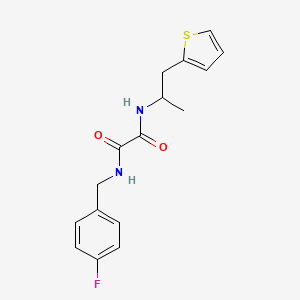

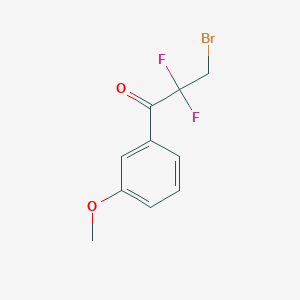

![molecular formula C17H21N7O B2860651 3-乙基-7-[4-(4-甲氧基苯基)哌嗪-1-基]三唑并[4,5-d]嘧啶 CAS No. 899978-19-9](/img/structure/B2860651.png)

3-乙基-7-[4-(4-甲氧基苯基)哌嗪-1-基]三唑并[4,5-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

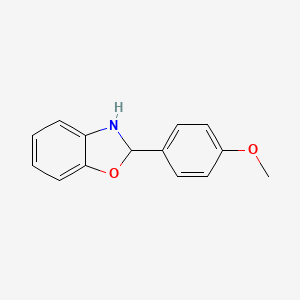

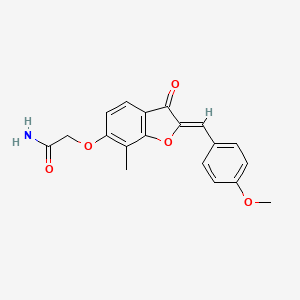

The compound “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted with an ethyl group, a piperazine ring, and a methoxyphenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized through multi-step protocols involving the formation of the triazolopyrimidine core, followed by various substitution reactions to introduce the desired functional groups. The exact synthesis procedure for “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” would depend on the specific synthetic route chosen .Molecular Structure Analysis

The molecular structure of “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” is likely to be complex due to the presence of multiple ring structures and functional groups . Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling .Chemical Reactions Analysis

The chemical reactivity of “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” would be influenced by the presence of the triazolopyrimidine core and the various substituents. The compound could potentially undergo a variety of chemical reactions, including substitution reactions, ring-opening reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and others .科学研究应用

用于成像目的的合成和临床前评估一项值得注意的应用涉及合成和临床前评估衍生物,用于使用 PET 成像大脑腺苷 A2A 受体 (A2AR)。一项研究重点关注示踪剂 2-(2-呋喃基)-7-[2-[4-[4-(2-[11C]甲氧基乙氧基)苯基]-1-哌嗪基]乙基]7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺的开发,表明它适用于绘制 A2AR,因为其有利的脑动力学和区域性摄取与 A2AR 分布一致 (Zhou 等人,2014)。

潜在的降压剂另一个研究方向涉及合成三唑并嘧啶衍生物作为潜在的降压剂。这一研究领域探索了此类化合物的药理潜力,根据体外和体内评估突出了它们的希望 (Bayomi 等人,1999)。

抗菌活性三唑并嘧啶衍生物的抗菌特性也已得到探索,一些化合物对各种微生物表现出良好或中等的活性。这表明这些化合物有可能被开发成新的抗菌剂,为对抗耐药细菌和真菌感染做出贡献 (Bektaş 等人,2007)。

抗炎和镇痛剂的开发已经对源自维斯那金酮和凯林酮的新型化合物进行了合成,这些化合物具有抗炎和镇痛特性。这些研究突出了三唑并嘧啶衍生物在治疗与炎症和疼痛相关的疾病中的潜在治疗益处 (Abu‐Hashem 等人,2020)。

结核抑制作用寻找新的抗结核剂已经导致合成乙基 5-甲基-7-(噻吩-2-基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸酯类似物。这些化合物已被评估其结核抑制作用,表明三唑并嘧啶衍生物在结核病治疗的开发中的潜力 (Titova 等人,2019)。

未来方向

The future research directions for “3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” could include further studies on its synthesis, structural analysis, and potential biological activities. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .

作用机制

Target of Action

Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Similar compounds have been found to exhibit potent 5-ht2 antagonist activity, which could suggest a potential interaction with serotonin receptors.

Biochemical Pathways

Compounds with similar structures have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This suggests that the compound may play a role in cholinergic signaling pathways.

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to exhibit anticancer activity against human cancer cell lines and primary cll cells .

属性

IUPAC Name |

3-ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFRAAWUFBVAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)

![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)